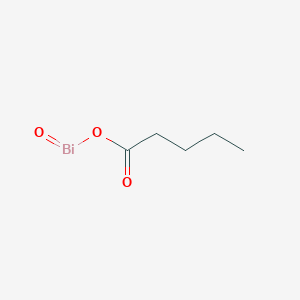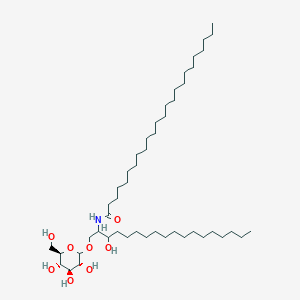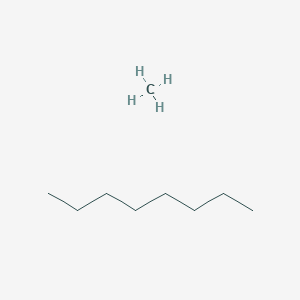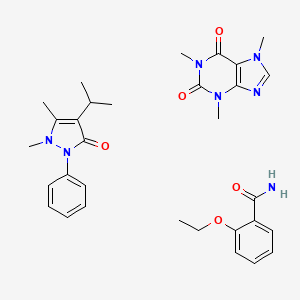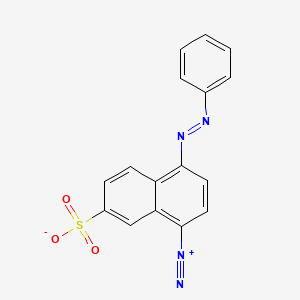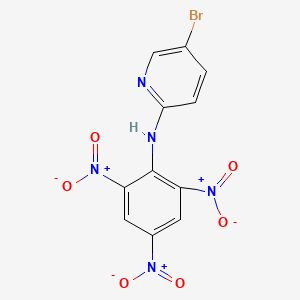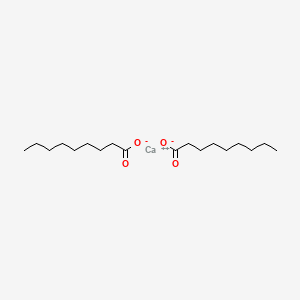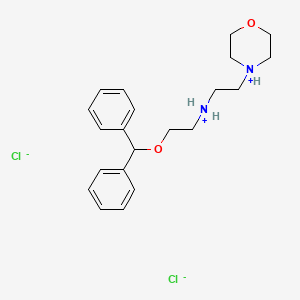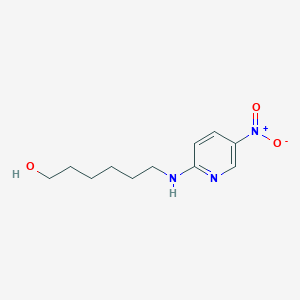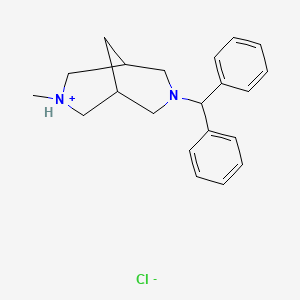
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: is a synthetic steroidal compound It is structurally characterized by the presence of an androstane backbone with a thiazole ring and an aniline group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a halogenated intermediate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
科学研究应用
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other synthetic compounds.
作用机制
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to steroid receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses and gene expression.
相似化合物的比较
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can be compared with other similar steroidal compounds, such as:
Androst-4-ene-3,11-dione: This compound shares a similar androstane backbone but lacks the thiazole and aniline groups.
17-alpha-hydroxy-androst-4-en-3-one: This compound has a hydroxyl group at the 17-alpha position, differing in its functional groups and potential biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other steroidal compounds.
属性
CAS 编号 |
96274-81-6 |
|---|---|
分子式 |
C28H34N2OS |
分子量 |
446.6 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2OS/c1-27-14-12-20(31)16-18(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25-17-32-26(30-25)29-19-6-4-3-5-7-19/h3-7,16-17,21-24H,8-15H2,1-2H3,(H,29,30)/t21-,22-,23-,24+,27-,28-/m0/s1 |
InChI 键 |
AQSATGOJKKVKAN-FTIQDDARSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CC[C@]36C |
规范 SMILES |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CCC36C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





